2-(Bicyclo[2.2.1]hept-7-yl)ethylamine
Description
2-(Bicyclo[2.2.1]hept-7-yl)ethylamine is a bicyclic amine derivative characterized by a norbornane (bicyclo[2.2.1]heptane) framework with an ethylamine substituent at the 7-position. Its molecular formula is C₉H₁₇N, with an average molecular weight of 139.24 g/mol and a monoisotopic mass of 139.1361 g/mol . The compound is structurally distinct due to the ethylamine group’s placement on the bridgehead carbon (position 7) of the bicyclic system, which influences its stereochemical and physicochemical properties. It lacks defined stereocenters, simplifying its synthesis and purity analysis .
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-(7-bicyclo[2.2.1]heptanyl)ethanamine |
InChI |
InChI=1S/C9H17N/c10-6-5-9-7-1-2-8(9)4-3-7/h7-9H,1-6,10H2 |
InChI Key |
NSBCSPDKJCEYIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C2CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: The compound’s structural simplicity and low toxicity profile warrant investigation as a scaffold for designing novel NMDA receptor antagonists.
- Synthetic Feasibility : The absence of stereocenters simplifies synthesis, as seen in related compounds prepared via Grignard reactions and azide reductions .
- Data Limitations : Direct studies on This compound are absent in the provided evidence. Future work should prioritize binding assays and in vivo neuroprotection models.
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